molecular formula C23H21N3O4S2 B2848353 4-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 942002-95-1

4-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2848353
CAS RN: 942002-95-1
M. Wt: 467.56
InChI Key: LLRLBLWDSHWWPL-UHFFFAOYSA-N
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Description

The compound “4-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide” is likely to be a derivative of thiazolo[5,4-d]thiazole . Thiazolo[5,4-d]thiazole is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .


Synthesis Analysis

The synthetic chemistry behind these molecules has only been explored to a minor extent and there is plenty of room for improvement and broadening of the material scope . Aryl-functionalized thiazolo[5,4-d]thiazole derivatives are easily prepared .


Molecular Structure Analysis

The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure . This structure enables efficient intermolecular π–π overlap .


Chemical Reactions Analysis

The degree of charge transfer gradually increased with an increase in solvent polarity . The excited state intramolecular proton transfer (ESIPT) reaction of MMT is gradually inhibited by increasing solvent polarity .


Physical And Chemical Properties Analysis

The compound has good thermal stability and electrochemical stability . It has been characterized by NMR (1H and 13C) spectroscopy, high-resolution mass spectrometry, and elemental analysis .

Scientific Research Applications

Mechanism of Action

Due to the excited state intramolecular proton transfer (ESIPT) characteristic, the compound exhibits green emission in solution and solid films . After coordination with a boron difluoride compound, a significant blue shift and enhanced emission were observed due to restricted conformational changes .

Future Directions

Despite the almost exponential growth of activity, the synthetic chemistry behind these molecules has only been explored to a minor extent and there is plenty of room for improvement and broadening of the material scope . Revealing the mechanism of solvent effects will help to develop new products in optoelectronics and analytical tools .

properties

IUPAC Name

4-ethylsulfonyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c1-3-32(28,29)19-10-7-16(8-11-19)22(27)26(15-17-6-4-5-13-24-17)23-25-20-14-18(30-2)9-12-21(20)31-23/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRLBLWDSHWWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

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